molecular formula C6H7F7O2 B158183 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol CAS No. 1992-91-2

4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol

Cat. No. B158183
CAS RN: 1992-91-2
M. Wt: 244.11 g/mol
InChI Key: GGHXTGYWFGCELG-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol (HHD) is a fluorinated compound with potential applications in pharmaceuticals, cosmetics, and other chemical industries. HHD is a colorless liquid with a molecular weight of 216.06 g/mol and a boiling point of 39.5 °C. It is a hydrophilic compound, and its chemical structure consists of two hydroxyl groups, two fluorine atoms, and seven carbon atoms. HHD has a variety of applications in the scientific community due to its unique properties. It can be used as a solvent, as a reactant in organic synthesis, and as a surfactant. In addition, HHD has potential applications in drug delivery, biocompatibility, and biodegradability.

Scientific Research Applications

Synthesis and Transformations

  • Synthesis Techniques : The synthesis of hexanediols, including variants like 4,4,5,5,6,6,6-heptafluorohexane-1,2-diol, involves methods like the reduction of ketohexanoate with lithium aluminum hydride. This process also utilizes countercurrent distribution for purifying intermediates and end products (Rudloff, 1958).
  • Catalytic Transformations : Research demonstrates that dienes, including hexanediol derivatives, can undergo cyclisation when treated with catalysts like palladium acetate, leading to various cyclic compounds. This highlights the reactivity of such diols under specific catalytic conditions (Grigg et al., 1984).

Chemical Properties and Reactions

  • Transformation Over Resins : Diols, including hexanediol derivatives, have been studied for their transformation over perfluorinated resinsulfonic acids (Nafion-H). This research provides insights into the reaction pathways and catalytic properties of these substances, indicating their potential in various chemical processes (Bucsi et al., 1995).
  • Diol Rearrangements : The study of hexanediol derivatives also includes their thermal rearrangement. For instance, 4-heterohepta-1,2,5,6-tetraenes derived from hexanediol variants demonstrate interesting rearrangement behaviors under thermal conditions, highlighting their potential in synthetic chemistry (Cheng et al., 1985).

Microbial Production and Structural Analysis

  • Microbial Production : Diols, including hexanediol derivatives, are a focus in the field of microbial production of platform chemicals. They are considered important due to their extensive applications in chemicals and fuels (Zeng & Sabra, 2011).
  • Conformational Studies : The conformational biases of hexadiene diols, related to 4,4,5,5,6,6,6-heptafluorohexane-1,2-diol, have been theoretically elucidated, revealing that electrostatic interactions majorly control their conformational preferences. This provides valuable insights into the stability and reactivity of such compounds (Gung et al., 1996).

properties

IUPAC Name

4,4,5,5,6,6,6-heptafluorohexane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F7O2/c7-4(8,1-3(15)2-14)5(9,10)6(11,12)13/h3,14-15H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHXTGYWFGCELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382048
Record name 3-(Perfluoro-1-propyl)-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol

CAS RN

1992-91-2
Record name 3-(Perfluoro-1-propyl)-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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